molecular formula C21H21FN2O3 B2996218 3-(2-ethylbutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide CAS No. 887875-29-8

3-(2-ethylbutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2996218
CAS No.: 887875-29-8
M. Wt: 368.408
InChI Key: CBGGJAQVAKYHIE-UHFFFAOYSA-N
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Description

3-(2-ethylbutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a synthetic small molecule belonging to the aryl carboxamide class, designed for advanced pharmacological research. This compound features a benzofuran core structure, a motif present in various biologically active molecules . Its molecular architecture, which includes a 2-ethylbutanamido side chain and an N-(2-fluorophenyl) carboxamide group, is of significant interest in the design of receptor-selective ligands . Compounds with similar structural frameworks, particularly those incorporating specific aryl carboxamide pharmacophores, have been investigated as highly selective probes for G-protein coupled receptors (GPCRs) . For instance, extensive structure-activity relationship (SAR) studies on related aryl carboxamides have identified them as some of the most selective dopamine D3 receptor (D3R) ligands reported, highlighting the critical role of the carboxamide linker for achieving high receptor affinity and selectivity . This suggests potential research applications for this compound in neuroscience, specifically in the study of dopaminergic signaling pathways. Furthermore, the strategic incorporation of a fluorine atom on the phenyl ring is a common practice in medicinal chemistry, often employed to modulate a compound's electronic properties, metabolic stability, and binding affinity . As such, this chemical is a valuable building block for researchers exploring new chemical entities for neuropsychiatric disorders . It is also a candidate for the development of fluorescent probes to study receptor localization and trafficking in live cells . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(2-ethylbutanoylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-3-13(4-2)20(25)24-18-14-9-5-8-12-17(14)27-19(18)21(26)23-16-11-7-6-10-15(16)22/h5-13H,3-4H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGGJAQVAKYHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-ethylbutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a compound belonging to the benzofuran class, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran backbone substituted with an amide group and a fluorophenyl moiety. Its structural formula can be represented as follows:

C18H22FNO2\text{C}_{18}\text{H}_{22}\text{F}\text{N}\text{O}_2

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds in the benzofuran class, including 3-(2-ethylbutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, often act as antagonists or inverse agonists at histamine H3 receptors. These receptors play a crucial role in regulating neurotransmitter release and are implicated in various neurological disorders .

Histamine H3 Receptor Modulation

  • Inhibition of H3 Receptors : The compound may inhibit histamine release, potentially benefiting conditions like sleep disorders and cognitive impairments.
  • Neuroprotective Effects : By modulating neurotransmitter systems, it may exert neuroprotective effects against neurodegenerative diseases.

Biological Activity and Therapeutic Applications

The biological activity of 3-(2-ethylbutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide has been evaluated through various studies:

Research Findings and Case Studies

Recent studies have highlighted the potential of benzofuran derivatives in drug discovery:

StudyFindings
Study on HCV Inhibition Benzofuran derivatives showed promising binding affinities against HCV NS5B polymerase, suggesting potential for developing antiviral agents .
Neuropharmacological Assessment Compounds targeting H3 receptors demonstrated improvements in cognitive function in animal models, indicating therapeutic potential for cognitive disorders .
Cytotoxicity Evaluation Various benzofuran compounds displayed selective cytotoxicity against cancer cells, highlighting their potential as anticancer agents.

Comparison with Similar Compounds

Structural Comparisons

The compound’s benzofuran carboxamide scaffold is shared with several analogs, differing primarily in substituents. Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
3-(2-Ethylbutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide (Target) 2-ethylbutanamido (3), 2-fluorophenyl (2) C₂₂H₂₂FN₂O₃* 394.47 (calc.) Moderate lipophilicity; fluorine enhances metabolic stability
N-(2-Ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide 2-ethoxyphenyl (2) C₂₃H₂₆N₂O₄ 394.47 Ethoxy group increases electron density; potential for altered binding kinetics
3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide Biphenylacetamido (3), 3-fluorophenyl (2) C₂₉H₂₁FN₂O₃ 464.50 Higher MW; biphenyl enhances rigidity and π-π stacking potential
3-(2-(4-Chlorophenoxy)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide 4-chlorophenoxyacetamido (3) C₂₄H₁₈ClFN₂O₄ 468.87 Phenoxy group introduces oxygen, improving solubility

*Calculated based on .

Key Observations :

  • Fluorine Position : The 2-fluorophenyl group in the target compound vs. 3-fluorophenyl in may influence steric interactions in binding pockets.
  • Side Chain Variations: The ethylbutanamido group offers intermediate lipophilicity compared to bulkier biphenyl () or polar phenoxy () substituents.

Comparison :

  • The target compound’s synthesis likely follows similar steps, with 2-ethylbutanamido and 2-fluorophenyl groups introduced via sequential coupling.

Pharmacological and Physicochemical Properties

While direct activity data are absent, inferences can be drawn from analogs:

  • Lipophilicity : The ethylbutanamido group (logP ~3.5 estimated) balances solubility and membrane permeability, unlike highly lipophilic biphenyl derivatives (logP >5) .
  • Metabolic Stability : Fluorine at the 2-position may reduce oxidative metabolism, as seen in fluorinated drugs .
  • Target Engagement : Benzofuran carboxamides often target enzymes (e.g., kinases) or nucleic acid structures (e.g., G-quadruplexes) .

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